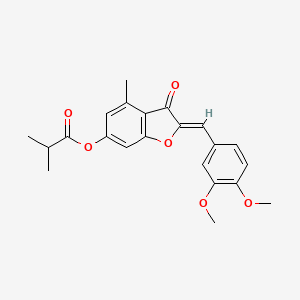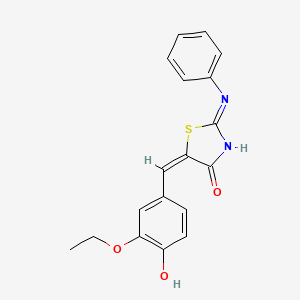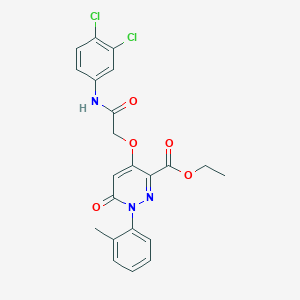
2,3-dichloro-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-dichloro-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a chemical compound that is widely used in scientific research for its various applications. It is a potent inhibitor of protein kinase, which makes it an important tool for studying the role of protein kinases in various biological processes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Compounds featuring oxadiazole and benzamide structures are frequently synthesized and characterized for various applications. These include novel methods for creating 1,3,4-oxadiazole derivatives and exploring their physical and chemical properties through techniques like IR, NMR, Mass spectrometry, and elemental analysis (Salahuddin et al., 2014). Such detailed characterizations are crucial for understanding the potential applications of these compounds in fields like materials science, pharmacology, and chemical sensing.
Anticancer Evaluation
Oxadiazoles and benzamides are frequently evaluated for their anticancer properties. Studies have shown that certain derivatives exhibit moderate to excellent anticancer activity against various cancer cell lines, underscoring the potential of these compounds in the development of new anticancer agents (B. Ravinaik et al., 2021). This suggests that "2,3-dichloro-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide" could be of interest for anticancer research, given its structural features.
Antimicrobial Activity
Compounds with oxadiazole and benzamide functionalities have also been explored for their antimicrobial properties. Novel 2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-5-substituted-1,3,4-oxadiazoles, for instance, demonstrated potent to weak antimicrobial activity, highlighting the relevance of these structures in designing new antimicrobial agents (S. Gaonkar et al., 2006). The exploration of such compounds can contribute to the ongoing search for more effective treatments against resistant microbial strains.
Anti-Fibrosis Drug Potential
The pharmacokinetics and tissue distribution of compounds structurally similar to the one have been investigated for their potential as anti-fibrosis drugs. These studies are critical for understanding how such compounds are absorbed, distributed, metabolized, and excreted in the body, which is essential for their development into therapeutic agents (Y. W. Kim et al., 2008). The findings support the potential utility of "this compound" in the treatment of fibrotic diseases.
Wirkmechanismus
Target of Action
The primary target of the compound 2,3-dichloro-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is the P2X7 receptor . This receptor is a type of purinergic receptor for ATP that plays a significant role in the function of the immune system.
Mode of Action
The compound this compound interacts with the P2X7 receptor, inhibiting its function . This interaction results in a decrease in the receptor’s response to ATP, thereby modulating the immune response.
Eigenschaften
IUPAC Name |
2,3-dichloro-N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N4O3/c1-2-25-13-7-6-10(8-20-13)16-22-14(26-23-16)9-21-17(24)11-4-3-5-12(18)15(11)19/h3-8H,2,9H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLFHDPTFPFYBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-((2-morpholinopyrimidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2716860.png)

![2,4-dichloro-N-[(1Z,3E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-{[(2,6-dichlorophenyl)methoxy]imino}prop-1-en-1-yl]aniline](/img/structure/B2716865.png)
![5-chloro-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2716867.png)

![3-(4-chlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2716871.png)
![2-benzyl-4-[4-(benzyloxy)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2716872.png)

![Tert-butyl 2-(4-chloro-1,3,5-triazin-2-yl)-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B2716876.png)
![N-cyclohexyl-3-ethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2716877.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dimethoxybenzamide](/img/structure/B2716879.png)

![N-cyclohexyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2716881.png)
